Diisooctyl maleate
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Overview
Description
Diisooctyl maleate is a useful research compound. Its molecular formula is C20H36O4 and its molecular weight is 340.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Diisooctyl maleate is a chemical compound with the molecular formula C20H36O4 It’s structurally similar to diisooctyl phthalate (diop), which has been studied for its interactions with various biological systems .
Mode of Action
Based on its structural similarity to diisooctyl phthalate (diop), it can be inferred that it might interact with biological systems in a similar manner .
Biochemical Pathways
Studies on similar compounds like phthalates have shown that they can be biodegraded by a variety of microorganisms under aerobic, anaerobic, and facultative conditions . The biodegradation process involves the breakdown of the compound into simpler substances, which can then enter various biochemical pathways.
Pharmacokinetics
It can be analyzed using high-performance liquid chromatography (hplc), which suggests that it might have some bioavailability .
Result of Action
Based on its structural similarity to diisooctyl phthalate (diop), it can be inferred that it might have similar effects .
Action Environment
This compound is a colorless liquid that can dissolve in many organic solvents . It is mainly used as a plasticizer and emulsifier, often in the production of polyvinyl chloride (PVC). It can also be used in coatings, paints, resins, and adhesives . The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals .
Properties
CAS No. |
1330-76-3 |
---|---|
Molecular Formula |
C20H36O4 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
bis(6-methylheptyl) but-2-enedioate |
InChI |
InChI=1S/C20H36O4/c1-17(2)11-7-5-9-15-23-19(21)13-14-20(22)24-16-10-6-8-12-18(3)4/h13-14,17-18H,5-12,15-16H2,1-4H3 |
InChI Key |
QIGLLCHDIZAZFE-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCOC(=O)C=CC(=O)OCCCCCC(C)C |
Isomeric SMILES |
CC(C)CCCCCOC(=O)/C=C\C(=O)OCCCCCC(C)C |
Canonical SMILES |
CC(C)CCCCCOC(=O)C=CC(=O)OCCCCCC(C)C |
Key on ui other cas no. |
1330-76-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.